2-Amino-succinic acid dicyclohexyl ester
Description
2-Amino-succinic acid dicyclohexyl ester is a derivative of aspartic acid (2-aminosuccinic acid), where both carboxylic acid groups are esterified with cyclohexanol. The amino group enables participation in amide bond formation, while the ester groups enhance lipophilicity, influencing solubility and stability . Although direct references to this compound are absent in the provided evidence, analogous esters (e.g., dicyclohexyl phthalate, adipate, and sulfosuccinate) suggest its synthesis likely involves carbodiimide-mediated esterification or mixed anhydride methods, common in peptide coupling .
Properties
IUPAC Name |
dicyclohexyl 2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4.ClH/c17-14(16(19)21-13-9-5-2-6-10-13)11-15(18)20-12-7-3-1-4-8-12;/h12-14H,1-11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHPBAIBQLFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-succinic acid dicyclohexyl ester typically involves the Steglich esterification method. This method uses DCC as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh conditions .
Steglich Esterification:
Industrial Production Methods
Industrial production of 2-Amino-succinic acid dicyclohexyl ester follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. Solvent selection and reagent purity are critical factors in ensuring the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-succinic acid dicyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides .
Scientific Research Applications
2-Amino-succinic acid dicyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-succinic acid dicyclohexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released succinic acid can then participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Physical and Chemical Properties
- Solubility: The amino group in 2-amino-succinic acid dicyclohexyl ester likely increases polarity compared to non-amino analogs (e.g., dicyclohexyl phthalate), enhancing solubility in polar aprotic solvents. However, cyclohexyl esters reduce water solubility, similar to dicyclohexyl adipate (density: 1.05 g/cm³, logP: 4.3) .
- Reactivity: The amino group enables nucleophilic reactions, such as amide bond formation, distinguishing it from non-reactive esters like dicyclohexyl phthalate. This reactivity parallels amino acid esters used in peptide synthesis .
- Stability: Esters hydrolyze under acidic/basic conditions. The amino group may accelerate hydrolysis via intramolecular catalysis or alter degradation pathways compared to phthalates or adipates .
Research Findings and Data
Table 1: Key Properties of Dicyclohexyl Esters
*Predicted based on structural analogs.
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